molecular formula C19H13ClO6 B2407258 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 929443-90-3

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No. B2407258
CAS RN: 929443-90-3
M. Wt: 372.76
InChI Key: AOWILUYMMGEWDE-FMQZQXMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a useful research compound. Its molecular formula is C19H13ClO6 and its molecular weight is 372.76. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticides and Pest Control

The compound contains a 4H-benzo[d][1,3]dioxin-4-one structural unit, which plays a crucial role in insecticides. Researchers have developed a green and practical method to construct this compound and its derivatives. These derivatives serve as essential building blocks for insecticides, contributing to pest control efforts. The catalyst-free and additive-free conditions, along with the use of commercially available starting materials, make this transformation both practical and attractive .

Natural Product Synthesis

The compound’s intricate architecture resembles certain natural products, such as benzylisoquinoline alkaloids. By strategically modifying the synthetic route and combining it with various reactions (e.g., aza-Michael addition, Bischler–Napieralski reaction, and N-arylation), researchers have achieved total syntheses of related natural products. For instance, coptisines and dibenzopyrrocolines fall into this category .

Environmental Chemistry

Understanding the fate and behavior of this compound in the environment is essential. Researchers study its degradation pathways, persistence, and potential impact on ecosystems. Analytical methods are developed to detect and quantify its presence in soil, water, and air samples.

Lin, F., Song, Q., Gao, Y., & Cui, X. (2014). A catalyst-free, facile and efficient approach to cyclic esters: synthesis of 4H-benzo[d][1,3]dioxin-4-ones. RSC Advances, 4(38), 19994–19997. Link Unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids. (2022). Organic & Biomolecular Chemistry, 20(3), 355–361. Link

properties

IUPAC Name

[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO6/c1-10(21)25-14-2-3-15-16(7-14)26-17(18(15)22)6-11-4-13(20)5-12-8-23-9-24-19(11)12/h2-7H,8-9H2,1H3/b17-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWILUYMMGEWDE-FMQZQXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

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